H-Pyr-His-Trp-D-Ser-Tyr-DL-Gly(tBu)-DL-Leu-DL-Arg-DL-Pro-NHEt
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Overview
Description
The compound “H-Pyr-His-Trp-D-Ser-Tyr-DL-Gly(tBu)-DL-Leu-DL-Arg-DL-Pro-NHEt” is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This compound may have unique properties due to its specific amino acid sequence and modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing protecting groups from the amino acid’s reactive sites.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Detaching the peptide from the resin and removing side-chain protecting groups using a cleavage cocktail (e.g., TFA).
Industrial Production Methods
Industrial production of peptides often scales up the SPPS process using automated peptide synthesizers. High-performance liquid chromatography (HPLC) is used for purification, and mass spectrometry (MS) confirms the peptide’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Oxidation of methionine or cysteine residues.
Reduction: Reduction of disulfide bonds.
Substitution: Substitution reactions involving side-chain functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like amines or thiols.
Major Products
The products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine can form cystine, while reduction can revert cystine to cysteine.
Scientific Research Applications
Peptides like “H-Pyr-His-Trp-D-Ser-Tyr-DL-Gly(tBu)-DL-Leu-DL-Arg-DL-Pro-NHEt” have diverse applications in scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating peptide interactions with proteins and cell membranes.
Medicine: Developing peptide-based drugs for various diseases.
Industry: Using peptides in cosmetics, food additives, and biomaterials.
Mechanism of Action
The mechanism of action for peptides depends on their specific sequence and structure. They may interact with molecular targets such as:
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Enzymes: Inhibiting or activating enzymes involved in metabolic processes.
Membranes: Integrating into cell membranes to alter permeability or signaling.
Comparison with Similar Compounds
Similar Compounds
H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-NHEt: A similar peptide without the D- and DL- modifications.
H-Pyr-His-Trp-D-Ser-Tyr-Gly-Leu-Arg-Pro-NHEt: A peptide with fewer DL- modifications.
Uniqueness
The uniqueness of “H-Pyr-His-Trp-D-Ser-Tyr-DL-Gly(tBu)-DL-Leu-DL-Arg-DL-Pro-NHEt” lies in its specific sequence and the presence of D- and DL- amino acids, which can confer different biological activities and stability compared to peptides composed solely of L-amino acids.
Properties
Molecular Formula |
C59H84N16O12 |
---|---|
Molecular Weight |
1209.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H84N16O12/c1-7-63-55(85)46-15-11-23-75(46)57(87)40(14-10-22-64-58(60)61)68-50(80)41(24-32(2)3)72-56(86)48(59(4,5)6)74-53(83)42(25-33-16-18-36(77)19-17-33)69-54(84)45(30-76)73-51(81)43(26-34-28-65-38-13-9-8-12-37(34)38)70-52(82)44(27-35-29-62-31-66-35)71-49(79)39-20-21-47(78)67-39/h8-9,12-13,16-19,28-29,31-32,39-46,48,65,76-77H,7,10-11,14-15,20-27,30H2,1-6H3,(H,62,66)(H,63,85)(H,67,78)(H,68,80)(H,69,84)(H,70,82)(H,71,79)(H,72,86)(H,73,81)(H,74,83)(H4,60,61,64)/t39-,40?,41?,42-,43-,44-,45+,46?,48?/m0/s1 |
InChI Key |
XJWIEWPGHRSZJM-CZFNFOJSSA-N |
Isomeric SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
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